Dipalmitoylphosphatidylserine

Phase transition Differential scanning calorimetry Bilayer thermodynamics

1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is a synthetic, disaturated (C16:0/C16:0) anionic glycerophospholipid belonging to the phosphatidylserine (PS) class. With a molecular weight of 735.97 g/mol and a well-characterized lamellar phase behavior , DPPS serves as a chemically defined alternative to natural PS mixtures (e.g., bovine brain PS) for applications demanding batch-to-batch consistency, including liposomal drug delivery, supported lipid bilayer fabrication, coagulation biochemistry, and biomineralization studies.

Molecular Formula C38H74NO10P
Molecular Weight 736.0 g/mol
CAS No. 3036-82-6
Cat. No. B1226503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipalmitoylphosphatidylserine
CAS3036-82-6
Synonymsdipalmitoylphosphatidylserine
DPPS
Molecular FormulaC38H74NO10P
Molecular Weight736.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34?,35-/m0/s1
InChIKeyKLFKZIQAIPDJCW-HTIIIDOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dipalmitoylphosphatidylserine (DPPS, CAS 3036-82-6): A Saturated Anionic Phospholipid for Defined Biophysical & Pharmaceutical Research


1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is a synthetic, disaturated (C16:0/C16:0) anionic glycerophospholipid belonging to the phosphatidylserine (PS) class. With a molecular weight of 735.97 g/mol and a well-characterized lamellar phase behavior [1], DPPS serves as a chemically defined alternative to natural PS mixtures (e.g., bovine brain PS) for applications demanding batch-to-batch consistency, including liposomal drug delivery, supported lipid bilayer fabrication, coagulation biochemistry, and biomineralization studies . Unlike its unsaturated PS counterparts, the fully saturated palmitoyl chains confer a rigid, condensed membrane phase at physiological temperatures, making DPPS uniquely suited for experiments requiring a stable gel-phase bilayer platform [2].

Why DPPS Cannot Be Simply Replaced by Other Phosphatidylserine Species in Critical Research Applications


Phosphatidylserines are not functionally interchangeable. The biophysical properties of PS bilayers—phase transition temperature, molecular packing density, monolayer rigidity, and divalent cation affinity—are exquisitely sensitive to acyl chain length and degree of unsaturation [1]. Saturated DPPS (C16:0) exhibits a gel-to-fluid phase transition temperature approximately 18°C higher than its C14:0 analog (DMPS) at neutral pH [2], and its monolayers are condensed and rigid at room temperature whereas unsaturated species (POPS, DOPS) form liquid-expanded, highly compressible films [3]. Metal ion binding affinity to PS headgroups decreases with increasing chain unsaturation (DMPS > DPPS > POPS > DOPS), meaning that substituting DPPS with DOPS or natural brain PS will alter Ca²⁺-dependent protein-membrane interactions critical for coagulation and biomineralization assays [4]. These quantitative differences directly impact experimental reproducibility, drug loading efficiency, liposome colloidal stability, and the mechanical properties of supported bilayers.

DPPS (3036-82-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Gel-to-Fluid Phase Transition Temperature: DPPS (C16:0) vs. DMPS (C14:0) — A Direct DSC Comparison

The gel-to-fluid phase transition temperature (Tm) of fully hydrated DPPS bilayers is 54°C at neutral pH, compared to 36°C for its C14:0 analog dimyristoylphosphatidylserine (DMPS) under identical conditions (J = 0.1). Upon protonation of the serine carboxyl group (pK₂ᵃᵖᵖ = 5.5), DPPS Tm increases to 62°C, while DMPS Tm increases to only 44°C [1]. This 18°C offset at neutral pH and a maintained ~18°C offset upon protonation establish DPPS as providing a substantially wider gel-phase operational temperature window. The data were obtained by differential scanning calorimetry (DSC) and spin-label measurements on fully hydrated multilamellar dispersions [2].

Phase transition Differential scanning calorimetry Bilayer thermodynamics

Langmuir Monolayer Compressibility: DPPS (Condensed/Rigid) vs. POPS & DOPS (Liquid-Expanded/Compressible) at the Air-Water Interface

Surface pressure-area (π-A) isotherms measured at the air-water interface demonstrate a qualitative and quantitative difference in monolayer phase behavior: DPPS forms a condensed, rigid monolayer that increases surface pressure sharply upon compression after lift-off, whereas POPS (palmitoyloleoylphosphatidylserine, C16:0/C18:1) and DOPS (dioleoylphosphatidylserine, C18:1/C18:1) present significantly more compressible, liquid-expanded films under identical conditions (22°C, neutral pH) [1]. No significant shifts of the isotherms were observed upon lysicamine incorporation for saturated lipids DPPS and DPPC, while substantial changes were detected for the unsaturated lipids POPS and DOPS, indicating that DPPS provides a more robust, less perturbable monolayer platform [2]. This saturated-vs-unsaturated differential monolayer behavior was confirmed across multiple PS headgroup species in a comprehensive tensiometry, infrared spectroscopy, and Brewster angle microscopy (BAM) study [3].

Langmuir monolayer Surface pressure-area isotherm Membrane packing

Bilayer Bending Modulus (kb): Pure DPPS vs. Pure DPPC — A Molecular Dynamics Simulation Study

Molecular dynamics simulations of binary DPPC/DPPS symmetric bilayers quantified the bending modulus (kb) as a function of DPPS mole fraction. For a pure DPPS bilayer (χ = 1.0), kb = 31.8 ± 0.4 kBT in the absence of salt, and kb = 36.3 ± 0.4 kBT in the presence of 0.5 N NaCl. In contrast, a pure DPPC bilayer (χ = 0.0) exhibited kb = 16.4 ± 0.18 kBT (no salt) and kb = 15.84 ± 0.08 kBT (0.5 N NaCl) [1]. This represents an approximately 2-fold higher bending rigidity for DPPS compared to DPPC under salt-free conditions (31.8 vs. 16.4 kBT), and approximately 2.3-fold higher under physiological salt (36.3 vs. 15.84 kBT). The bending modulus was shown to increase linearly with DPPS mole fraction (slope of 16.51 kBT without salt, 20.10 kBT with salt) [2]. These values are in agreement with independent NSE experimental measurements [3].

Bilayer mechanics Bending modulus Molecular dynamics simulation

Doxorubicin-Induced Liposome Aggregation: DPPS vs. DPPG as the Negatively Charged Lipid Component

In a systematic study of doxorubicin (DOX)-induced aggregation of small negatively charged liposomes, the nature of the anionic lipid headgroup was found to be a critical determinant of colloidal stability. Liposomes composed of DPPC/DPPG/Cholesterol (10:1:4 molar ratio) were qualitatively more susceptible to DOX-induced aggregation than those containing DPPC/DPPS/Cholesterol (10:1:4 molar ratio) under identical remote loading conditions (ammonium sulfate gradient, elevated temperature loading followed by cooling) [1]. Neutral DPPC/Cholesterol (10:4) liposomes did not aggregate at all, confirming that aggregation is driven by electrostatic interactions between DOX and the anionic lipid [2]. This observation is further supported by monolayer data showing that DOX intercalation into DPPS monolayers leads to a change in the elastic modulus Cs⁻¹ of up to 34%, indicating strong drug-lipid interaction without the aggregative instability seen with DPPG [3].

Liposome colloidal stability Doxorubicin remote loading Anionic phospholipid

Gemcitabine Loading Capacity in Multilamellar Liposomes: DPPS-Containing Formulation Outperforms Oleic Acid and DSPE-MPEG Formulations

A head-to-head comparison of three liposome formulations for gemcitabine delivery showed a clear ranking of drug loading capacity: DPPC/Chol/DPPS (6:3:1 molar ratio, Liposome B) > DPPC/Chol/DSPE-MPEG (6:3:1, Liposome C) > DPPC/Chol/Oleic acid (8:3:1, Liposome A) [1]. Although the loading mechanism was attributed partly to drug-lipid interactions rather than purely physical entrapment, the DPPS-containing formulation consistently achieved the highest gemcitabine loading across multiple preparation methods (TLE, FAT, DRV) [2]. Importantly, the in vitro anticancer activity ranking was inverted (Liposome C > A > B), indicating that the DPPS formulation's higher loading did not directly translate to higher cytotoxicity in Caco-2 cells—likely due to differential intracellular drug release kinetics modulated by the anionic DPPS component [3]. Liposome sizes ranged from 200 nm to 7 μm depending on the preparation method.

Liposome drug loading Gemcitabine encapsulation Formulation comparison

Prothrombinase Complex Activity: Gel-Phase DPPS/DPPC vs. Liquid-Crystalline DOPS/DOPC Mixtures — Phase State Governs Coagulant Potency

In a classic study correlating lipid phase behavior with procoagulant activity in the bovine prothrombinase complex, mixtures of dioleoylphosphatidylserine/dioleoylphosphatidylcholine (DOPS/DOPC), which are liquid-crystalline at physiological temperature, were considerably more active in coagulation than mixtures of dipalmitoylphosphatidylserine/dipalmitoylphosphatidylcholine (DPPS/DPPC), which remain in the gel phase at 37°C [1]. This difference in coagulant activity disappeared completely upon addition of cholesterol, which fluidizes the DPPS/DPPC gel phase. Furthermore, solid/solid immiscibility observed in DPPS/DPPC mixtures below the phase transition resulted in a 5- to 10-fold increase in the lipid concentration required for maximal coagulant activity relative to miscible DOPS/DOPC systems [2]. These findings establish that DPPS, by virtue of its high Tm and gel-phase state at 37°C, provides a uniquely controllable procoagulant surface whose activity can be titrated from low (gel phase) to high (cholesterol-fluidized) by adjusting membrane composition [3].

Blood coagulation Prothrombinase assay Phosphatidylserine phase behavior

DPPS (3036-82-6) Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Supported Lipid Bilayer (SLB) Platforms Requiring Tunable Nanomechanical Stiffness

DPPS is the anionic lipid of choice for fabricating supported planar bilayers on oxide surfaces (SiO₂, Al₂O₃) where high bending rigidity is desired. The pure DPPS bilayer bending modulus of 31.8 ± 0.4 kBT (vs. 16.4 ± 0.18 kBT for DPPC) enables construction of stiffer SLB platforms [1], while the electrostatic repulsion between negatively charged DPPS headgroups and oxide surfaces can be exploited to control the number of stacked bilayers deposited [2]. By blending DPPS with DPPC at defined molar ratios, the bending modulus can be linearly tuned across a ~2-fold range (kb slope of 16.51 kBT per unit χ DPPS), offering predictable mechanical property engineering [3].

Coagulation Biochemistry: Prothrombinase Complex Assembly on Defined Gel-Phase PS Surfaces

DPPS/DPPC mixtures provide a gel-phase (solid) anionic membrane surface at physiological temperature (37°C), unlike DOPS/DOPC mixtures which are already fluid. This enables researchers to study the phase-dependence of vitamin K-dependent clotting factor binding, where DPPS/DPPC in the gel phase exhibits substantially lower (but titratable) procoagulant activity compared to liquid-crystalline DOPS/DOPC [1]. The 5- to 10-fold increase in lipid concentration required for maximal coagulant activity in gel-phase DPPS/DPPC relative to fluid DOPS/DOPC [2] makes DPPS essential for experiments distinguishing the contributions of lipid phase state vs. headgroup chemistry to coagulation factor assembly.

Remote-Loaded Doxorubicin Liposomes with Enhanced Colloidal Stability During Manufacturing

For liposomal doxorubicin formulations employing an ammonium sulfate gradient for remote loading, DPPS is the preferred anionic phospholipid over DPPG. Liposomes containing DPPS as the negatively charged component are less susceptible to doxorubicin-induced aggregation during the cooling phase post-loading compared to DPPG-containing liposomes [1]. This difference in colloidal stability directly impacts manufacturing scalability, filter sterilizability, and long-term product shelf-life. Formulators should note that neutral DPPC/Cholesterol liposomes are aggregation-resistant but lack the anionic surface charge that DPPS provides for electrostatic repulsion and protein binding modulation [2].

Calcium-Induced Membrane Fusion and Biomineralization Model Systems

DPPS forms a unique high-temperature crystalline complex with Ca²⁺ (DSC transition observed at 155°C) that is not characteristic of unsaturated PS species [1]. This property, combined with the higher Ca²⁺ binding affinity of saturated vs. unsaturated PS (DMPS > DPPS > POPS > DOPS) [2], makes DPPS the appropriate choice for in vitro biomineralization studies—including matrix vesicle-mediated calcification models where DPPC/DPPS proteoliposomes harboring annexin V and alkaline phosphatase are used to recapitulate hydroxyapatite crystal nucleation [3]. Substituting DPPS with POPS or DOPS in these systems would reduce Ca²⁺ binding capacity and alter the calcium-phosphate precipitation kinetics.

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